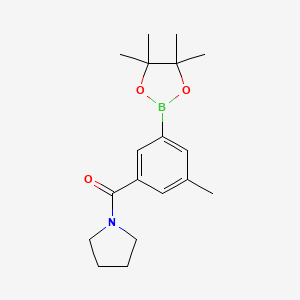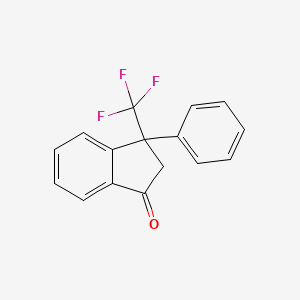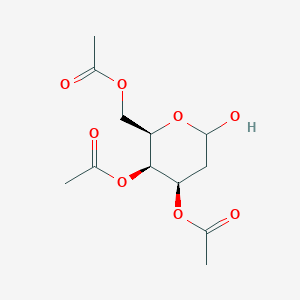
3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose is a derivative of D-galactose, a monosaccharide sugar. This compound is characterized by the presence of three acetyl groups attached to the 3rd, 4th, and 6th carbon atoms, and the absence of an oxygen atom at the 2nd carbon position, making it a deoxy sugar. It is commonly used in organic synthesis and glycobiology research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose typically involves the acetylation of D-galactose derivatives. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .
化学反応の分析
Types of Reactions
3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent sugar, 2-deoxy-D-galactose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: 2-deoxy-D-galactose
Oxidation: Corresponding carboxylic acids or aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug development, particularly in the synthesis of glycosylated drugs.
作用機序
The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose involves its interaction with various enzymes and receptors in biological systems. The acetyl groups enhance its lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the acetyl groups can be hydrolyzed, releasing the active 2-deoxy-D-galactose, which can then participate in metabolic pathways or interact with specific molecular targets .
類似化合物との比較
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
- 3,4,6-Tri-O-acetyl-D-galactal
Uniqueness
3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose is unique due to its specific acetylation pattern and the absence of an oxygen atom at the 2nd carbon position. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C12H18O8 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
[(2R,3R,4R)-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-10-12(19-8(3)15)9(18-7(2)14)4-11(16)20-10/h9-12,16H,4-5H2,1-3H3/t9-,10-,11?,12-/m1/s1 |
InChIキー |
KQMOFVGDOWGPPD-MAPNCKNWSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](CC(O1)O)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(CC(O1)O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
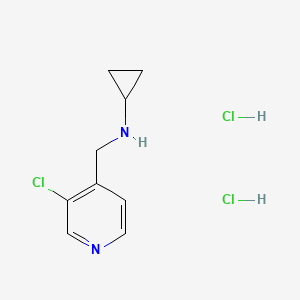
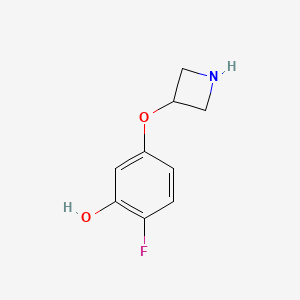

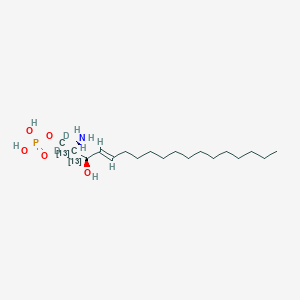
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
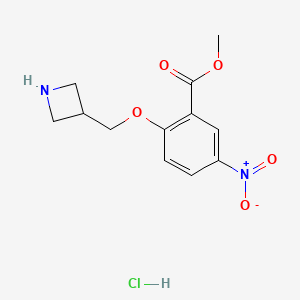
![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
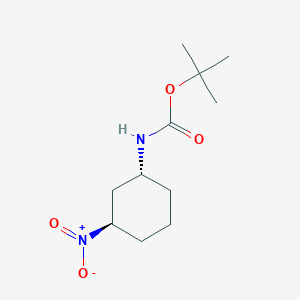
![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
